methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate
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Overview
Description
Methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate is a complex organic compound with a variety of functional groups, including ester, amide, hydroxyl, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate typically involves multiple steps. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-hydroxy-2,2-diphenylacetyl)oxy]acetamido}benzoate: Similar structure but with an additional acetamido group.
Methyl 4-(2-hydroxy-2,2-diphenylacetamido)benzoate: Lacks the ester group but has similar functional groups.
Uniqueness
Methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-27-20(24)16-12-14-19(15-13-16)23-21(25)22(26,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,26H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMZYHNMYNGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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